molecular formula C13H13NO3 B7533364 N-cyclopropyl-2-(3-oxo-1H-2-benzofuran-1-yl)acetamide

N-cyclopropyl-2-(3-oxo-1H-2-benzofuran-1-yl)acetamide

Katalognummer B7533364
Molekulargewicht: 231.25 g/mol
InChI-Schlüssel: DGIQDJDOCBXCDZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclopropyl-2-(3-oxo-1H-2-benzofuran-1-yl)acetamide, also known as CPA, is a novel compound that has gained significant attention in the field of medicinal chemistry. CPA is a potent inhibitor of the enzyme glycogen synthase kinase-3 (GSK-3), which is involved in several signaling pathways that regulate various cellular processes.

Wirkmechanismus

N-cyclopropyl-2-(3-oxo-1H-2-benzofuran-1-yl)acetamide acts as a competitive inhibitor of GSK-3 by binding to the ATP-binding site of the enzyme. GSK-3 is a serine/threonine kinase that regulates several signaling pathways involved in various cellular processes such as cell proliferation, differentiation, apoptosis, and metabolism. By inhibiting GSK-3 activity, N-cyclopropyl-2-(3-oxo-1H-2-benzofuran-1-yl)acetamide modulates these pathways and exerts its therapeutic effects.
Biochemical and Physiological Effects:
N-cyclopropyl-2-(3-oxo-1H-2-benzofuran-1-yl)acetamide has been shown to have several biochemical and physiological effects in various disease models. In Alzheimer's disease, N-cyclopropyl-2-(3-oxo-1H-2-benzofuran-1-yl)acetamide reduces the formation of neurofibrillary tangles and amyloid plaques by inhibiting GSK-3 activity. In bipolar disorder, N-cyclopropyl-2-(3-oxo-1H-2-benzofuran-1-yl)acetamide has mood-stabilizing effects by regulating the activity of GSK-3. In cancer, N-cyclopropyl-2-(3-oxo-1H-2-benzofuran-1-yl)acetamide inhibits the growth of cancer cells by targeting GSK-3. In diabetes, N-cyclopropyl-2-(3-oxo-1H-2-benzofuran-1-yl)acetamide improves glucose tolerance and insulin sensitivity by inhibiting GSK-3 activity.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using N-cyclopropyl-2-(3-oxo-1H-2-benzofuran-1-yl)acetamide in lab experiments include its high potency and selectivity for GSK-3 inhibition, its ability to cross the blood-brain barrier, and its favorable pharmacokinetic properties. However, the limitations of using N-cyclopropyl-2-(3-oxo-1H-2-benzofuran-1-yl)acetamide in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Zukünftige Richtungen

Several future directions for the research on N-cyclopropyl-2-(3-oxo-1H-2-benzofuran-1-yl)acetamide include the development of novel derivatives with improved potency and selectivity for GSK-3 inhibition, the investigation of its safety and efficacy in human clinical trials, and the exploration of its potential therapeutic applications in other diseases such as Parkinson's disease and schizophrenia. Additionally, the elucidation of the structural basis of N-cyclopropyl-2-(3-oxo-1H-2-benzofuran-1-yl)acetamide binding to GSK-3 could provide insights into the design of more potent and selective inhibitors.

Synthesemethoden

The synthesis of N-cyclopropyl-2-(3-oxo-1H-2-benzofuran-1-yl)acetamide involves the reaction of cyclopropylamine with 3-oxo-1H-2-benzofuran-1-acetic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The product is then purified by column chromatography to obtain pure N-cyclopropyl-2-(3-oxo-1H-2-benzofuran-1-yl)acetamide.

Wissenschaftliche Forschungsanwendungen

N-cyclopropyl-2-(3-oxo-1H-2-benzofuran-1-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, bipolar disorder, cancer, and diabetes. In Alzheimer's disease, GSK-3 is known to play a crucial role in the formation of neurofibrillary tangles and amyloid plaques, which are the hallmark features of the disease. N-cyclopropyl-2-(3-oxo-1H-2-benzofuran-1-yl)acetamide has been shown to inhibit GSK-3 activity and reduce the formation of these pathological features in animal models of Alzheimer's disease.
In bipolar disorder, GSK-3 is involved in the regulation of mood and behavior. N-cyclopropyl-2-(3-oxo-1H-2-benzofuran-1-yl)acetamide has been shown to have mood-stabilizing effects in animal models of bipolar disorder by inhibiting GSK-3 activity. In cancer, GSK-3 is involved in the regulation of cell proliferation and survival. N-cyclopropyl-2-(3-oxo-1H-2-benzofuran-1-yl)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo by targeting GSK-3.
In diabetes, GSK-3 is involved in the regulation of glucose metabolism. N-cyclopropyl-2-(3-oxo-1H-2-benzofuran-1-yl)acetamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes by inhibiting GSK-3 activity.

Eigenschaften

IUPAC Name

N-cyclopropyl-2-(3-oxo-1H-2-benzofuran-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c15-12(14-8-5-6-8)7-11-9-3-1-2-4-10(9)13(16)17-11/h1-4,8,11H,5-7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGIQDJDOCBXCDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC2C3=CC=CC=C3C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.